
6-(Chloromethyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a chloromethyl group at the 6th position and a methyl group at the 1st position of the indole ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1-methyl-1H-indole typically involves the chloromethylation of 1-methylindole. One common method is the reaction of 1-methylindole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6th position of the indole ring. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted indoles, depending on the nucleophile used.
Oxidation Reactions: Products may include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products typically include methyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylindole: Lacks the chloromethyl group and has different reactivity and applications.
6-Methyl-1H-indole: Lacks the chloromethyl group and has different chemical properties.
6-Chloro-1H-indole: Lacks the methyl group at the 1st position and has different reactivity.
Uniqueness
6-(Chloromethyl)-1-methyl-1H-indole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may not provide.
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
6-(chloromethyl)-1-methylindole |
InChI |
InChI=1S/C10H10ClN/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7H2,1H3 |
Clave InChI |
NAMHWXLWRTZUAR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


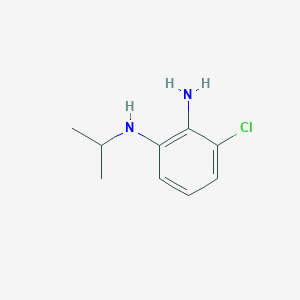
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)
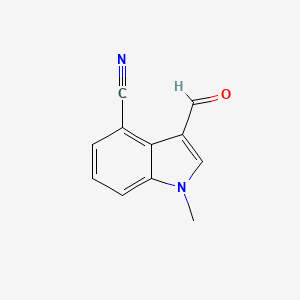


![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)
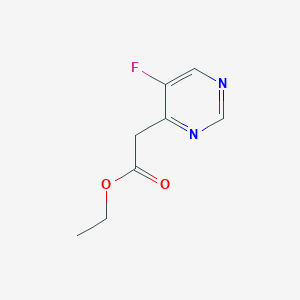
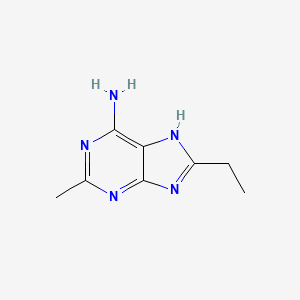
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
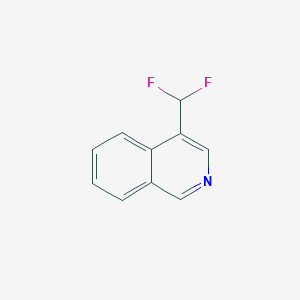
![7-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11910745.png)

